molecular formula C17H15NO3 B6418989 N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 34319-22-7

N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B6418989
CAS No.: 34319-22-7
M. Wt: 281.30 g/mol
InChI Key: JXMSJEIXLQENFY-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a high-purity chemical compound supplied for research purposes. With the molecular formula C18H17NO3 and a molecular weight of 295.34 g/mol, this benzofuran derivative is part of a class of compounds known for their significant research potential in medicinal chemistry . The benzofuran scaffold is a privileged structure in drug discovery, found in several marketed pharmaceuticals and numerous biologically active investigational compounds . Researchers are exploring novel benzofuran-2-carboxamide derivatives for various applications, including as potential therapeutic agents . Synthetic methodologies, such as those involving C–H functionalization and transamidation chemistry, are being developed to efficiently create diverse libraries of such derivatives for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-14-5-3-4-6-15(14)21-16(11)17(19)18-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMSJEIXLQENFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187883
Record name 2-Benzofurancarboxamide, N-(p-methoxyphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34319-22-7
Record name 2-Benzofurancarboxamide, N-(p-methoxyphenyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034319227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxamide, N-(p-methoxyphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOFURANCARBOXAMIDE, N-(P-METHOXYPHENYL)-3-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2ZFQ9R1ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

A common approach involves condensing o-hydroxyacetophenone derivatives with chloroacetone or α-haloketones under acidic conditions. For example, o-hydroxy-3-methylacetophenone reacts with chloroacetone in the presence of sulfuric acid to form the benzofuran core. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ketone group facilitates ring closure.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: H₂SO₄ (10–15 mol%)

  • Yield: 65–75%

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions enable the introduction of aryl groups. A patent by CA2673429A1 details the use of Pd(OAc)₂ and Xantphos to couple benzotriazinones with boronic acids, forming biphenyl intermediates that cyclize into benzofurans. While this method was applied to N-(4-methoxyphenyl)-[1,1'-biphenyl]-2-carboxamide, analogous conditions could synthesize the target compound by substituting boronic acids with methoxyphenyl variants.

Optimization Insight:

  • Ligands like Xantphos improve catalytic efficiency by stabilizing Pd intermediates.

  • Solvent systems (e.g., DMF/water) enhance solubility and reaction rates.

Functionalization of the Benzofuran Core

After constructing the benzofuran ring, introducing the 3-methyl and carboxamide groups requires sequential modifications.

Methyl Group Introduction via Friedel-Crafts Alkylation

The 3-methyl substituent is introduced using Friedel-Crafts alkylation. AlCl₃-catalyzed reactions with methyl chloride or methyl iodide selectively functionalize the benzofuran’s C3 position.

Procedure:

  • Dissolve benzofuran-2-carboxylic acid in anhydrous dichloromethane.

  • Add AlCl₃ (2.5 equiv) and methyl iodide (1.2 equiv) at 0°C.

  • Stir for 6 hours at room temperature.

  • Quench with ice-water and extract with ethyl acetate.

Yield: 70–80%

Carboxamide Formation via Amidation

The final step involves coupling 3-methylbenzofuran-2-carboxylic acid with 4-methoxyaniline. Activation of the carboxylic acid as an acyl chloride (using SOCl₂ or oxalyl chloride) facilitates nucleophilic attack by the amine.

Typical Protocol:

  • React 3-methylbenzofuran-2-carboxylic acid (1.0 equiv) with SOCl₂ (2.0 equiv) in refluxing toluene.

  • After 2 hours, evaporate excess SOCl₂ under vacuum.

  • Add 4-methoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) in THF.

  • Stir for 12 hours at room temperature.

Yield: 85–90%

One-Pot Synthesis Approaches

Recent advancements prioritize one-pot methodologies to minimize intermediate isolation. A notable example from US20130046103A1 describes a tandem cyclization-amidation process for analogous benzofurans.

Key Steps:

  • Cyclize o-hydroxy-3-methylacetophenone with chloroacetone using H₂SO₄.

  • Directly treat the crude benzofuran with 4-methoxyaniline and EDCI/HOBt in DMF.

  • Purify via column chromatography.

Advantages:

  • Reduced purification steps.

  • Overall yield: 60–65%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Scalability
Cyclization + AmidationH₂SO₄, SOCl₂, 4-MeO-aniline70–85≥95High
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos60–75≥90Moderate
One-Pot SynthesisH₂SO₄, EDCI/HOBt60–65≥85Moderate

Insights:

  • Traditional cyclization-amidation offers higher yields but requires multiple steps.

  • Palladium methods suit complex substitutions but demand costly catalysts.

Challenges and Optimization Strategies

Regioselectivity in Methylation

Unwanted C2 or C4 methylation can occur during Friedel-Crafts reactions. Using bulky Lewis acids like FeCl₃ improves C3 selectivity by sterically hindering alternative sites.

Amidation Side Reactions

Over-activation of carboxylic acids may lead to over-acylation. Controlled stoichiometry of SOCl₂ (1.5–2.0 equiv) and low temperatures (0–5°C) mitigate this .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Mechanisms of Action

Benzofuran derivatives, including N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, have shown promising anticancer activities through various mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that benzofuran compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, certain derivatives have been shown to inactivate the AKT signaling pathway, leading to reduced cell replication and increased apoptosis in cancer cells .
  • Selective Targeting : The compound has been evaluated for its selective inhibition of proteins involved in cancer progression. For example, interactions with Polo-like kinase 1 (PLK1) have been documented, which is crucial for mitotic processes in cancer cells .

Case Studies and Data

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's IC50 values suggest potent activity comparable to established chemotherapeutics:

CompoundCell LineIC50 (μM)
This compoundA549 (lung adenocarcinoma)16.4
DoxorubicinA5491.136

These findings highlight the compound's potential as an effective anticancer agent with a favorable safety profile compared to traditional chemotherapy .

Antibacterial Properties

Research has indicated that benzofuran derivatives possess antibacterial activity against a range of pathogens. The structural features of this compound contribute to its effectiveness against bacterial strains.

Mechanism of Action

The antibacterial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This disruption leads to cell lysis and death of the bacteria .

Other Therapeutic Applications

Beyond anticancer and antibacterial properties, this compound shows potential in other therapeutic areas:

  • Antioxidant Activity : Benzofuran derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
  • Antiviral Activity : Some studies suggest that benzofuran compounds may exhibit antiviral effects, particularly against hepatitis C virus (HCV), indicating their potential as therapeutic agents in viral infections .

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationMechanism/EffectEvidence/Source
AnticancerInhibition of PLK1, AKT pathwaysCytotoxicity studies on A549 cells
AntibacterialDisruption of cell membranesAntibacterial assays
AntioxidantReduction of oxidative stressGeneral properties of benzofurans
AntiviralInhibition of HCV replicationStudies on HCV-related compounds

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzofuran Amide Group Modification Key Features
This compound (Target Compound) C₁₇H₁₅NO₃ 281.31 3-methyl 4-Methoxyphenyl Simplest structure in the series; balanced lipophilicity and polarity
N-(4-Methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide C₁₈H₁₇NO₃ 295.34 3-methyl 4-Methoxybenzyl (CH₂-C₆H₄-OCH₃) Increased lipophilicity due to benzyl linker; potential enhanced membrane permeability
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide C₂₆H₂₄N₂O₄ 428.50 3-(4-phenylbutanamido) 4-Methoxyphenyl Bulky substituent at position 3; may hinder target binding but add H-bonding sites
5-Chloro-3,6-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide C₂₃H₂₀ClN₃O₄S 469.94 5-chloro, 3,6-dimethyl Sulfamoylphenyl-pyrimidine Enhanced electronic effects (Cl, S=O); potential kinase or enzyme inhibition
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide C₁₉H₁₉NO₄ 325.36 7-(4-methoxybenzyl) N-methoxy, N-methyl Dual N-alkylation reduces hydrogen-bonding capacity; altered pharmacokinetics

Key Research Findings and Implications

Substituent Positioning : The 3-methyl group on benzofuran enhances steric stability, while substitutions at position 7 (e.g., 4-methoxybenzyl in ) can modulate target selectivity.

Amide Modifications : Replacing the phenyl group with a benzyl linker (as in ) increases molecular flexibility and lipophilicity, which may improve in vivo efficacy.

Bulk and Activity Trade-offs : Bulky groups like 4-phenylbutanamido may reduce binding affinity but introduce new interaction sites for specialized targets.

Biological Activity

N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxy group and a carboxamide functional group, which contribute to its biological properties. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor antagonist, modulating signaling pathways involved in cell proliferation and apoptosis. The specific mechanisms are still under investigation, but preliminary studies suggest that it may affect pathways related to cancer cell survival and oxidative stress response.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (non-small cell lung carcinoma) and NCI-H23.
  • IC50 Values : The IC50 values for related benzofuran derivatives range from 0.49 µM to 68.9 µM, indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)Mechanism
4bA5491.48Apoptosis induction
15aNCI-H232.52Cell cycle arrest
16aNCI-H232.53Apoptosis induction

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Studies indicate that benzofuran derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, suggesting a potential role in protecting neuronal cells from oxidative damage .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related benzofuran derivatives:

  • Anticancer Activity : A study on 3-methylbenzofurans demonstrated significant growth inhibition in A549 cells, with some derivatives showing enhanced apoptosis rates compared to controls .
  • Neuroprotection : Research on novel benzofuran derivatives indicated their ability to mitigate excitotoxicity in neuronal models, supporting their potential use in neurodegenerative disease therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzofuran ring can significantly influence biological activity. For example:

  • Substitution at the C-3 position enhances anticancer activity.
  • Methoxy groups at specific positions increase lipophilicity and binding affinity to targets .

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or Pd-catalyzed C-H arylation .
  • Step 2 : Amide coupling using 4-methoxyaniline. For example, a one-pot, two-step transamidation reaction under reflux with activating agents like thionyl chloride (SOCl₂) or coupling reagents (e.g., EDC/HOBt) .
  • Yield Optimization : Adjust reaction temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or DCM) to improve yields, which range from 45% to 85% depending on substituents .

Q. How is the structural confirmation of this compound performed?

  • Methodological Answer : Structural elucidation relies on:
  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm for –OCH₃), aromatic protons (δ 6.8–7.6 ppm), and carbonyl resonance (δ ~165 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzofuran ring vibrations (~1500 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₇NO₃) with ≤0.4% deviation .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening includes:
  • Antimicrobial Activity : Tested against Fusarium oxysporum and Pectobacterium carotovorum at 0.4% concentration, showing 18 mm inhibition zones via agar diffusion assays .
  • Cardioprotective Potential : Structural analogs (e.g., thiazol-2-yl derivatives) reduced smooth muscle hypoxia responses by 40–60% compared to reference drugs like Levocarnitine .

Advanced Research Questions

Q. How to design experiments to evaluate its bioactivity in disease models?

  • Methodological Answer :
  • In Vitro Assays : Use HEK-293 or CHO-K1 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium flux changes via fluorescence plate readers .
  • In Vivo Models : Administer 10–50 mg/kg doses in rodent ischemia-reperfusion injury models. Monitor biomarkers (e.g., troponin for cardiac damage) and compare to controls .
  • Statistical Design : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance across triplicate experiments .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Comparative Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and assess variability using standardized protocols (e.g., CLSI guidelines) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-methoxy with 2-chloro groups) to isolate key pharmacophores. For example, 3-methyl substitution enhances antifungal activity by 30% versus unsubstituted analogs .

Q. What are the key challenges in optimizing its pharmacokinetic properties?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL for unmodified compound) .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify vulnerable sites (e.g., methoxy demethylation). Introduce fluorinated analogs to block CYP450-mediated degradation .

Q. How to analyze its metabolic pathways in biological systems?

  • Methodological Answer :
  • LC-MS/MS Profiling : Administer 10 µM compound to hepatocytes and identify phase I metabolites (e.g., hydroxylation at C3) and phase II conjugates (glucuronides) .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic fate via NMR or mass spectrometry .

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